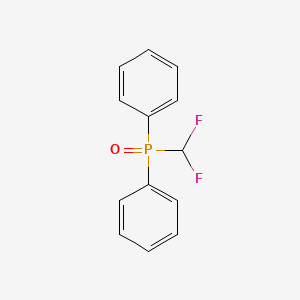

Difluoromethyldiphenylphosphine oxide

Beschreibung

Eigenschaften

CAS-Nummer |

129932-29-2 |

|---|---|

Molekularformel |

C13H11F2OP |

Molekulargewicht |

252.2 g/mol |

IUPAC-Name |

[difluoromethyl(phenyl)phosphoryl]benzene |

InChI |

InChI=1S/C13H11F2OP/c14-13(15)17(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |

InChI-Schlüssel |

BWWJPRJTQKEZQL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(F)F |

Kanonische SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(F)F |

Herkunft des Produkts |

United States |

Whitepaper: Chemical Structure, Physical Properties, and Synthetic Utility of Difluoromethyldiphenylphosphine Oxide (DFMDPO)

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of drug design. The gem-difluoroalkene moiety, in particular, serves as a metabolically robust, lipophilic bioisostere for carbonyl groups and reactive olefins. Difluoromethyldiphenylphosphine oxide (DFMDPO) , bearing the CAS number 129932-29-2, has emerged as a highly reliable reagent for the direct conversion of aldehydes and ketones into 1,1-difluoroolefins.

Unlike traditional Wittig reagents, DFMDPO leverages a Horner-Wadsworth-Emmons (HWE)-type mechanistic pathway, offering superior thermodynamic driving forces and cleaner reaction profiles. This technical guide provides an in-depth analysis of DFMDPO’s structural logic, physical properties, and field-proven experimental protocols to ensure reproducible, high-yield gem-difluoroolefination at the bench.

Chemical Structure and Molecular Characteristics

The efficacy of DFMDPO ( Ph2P(O)CHF2 ) is entirely dictated by its unique structural electronics. The molecule consists of a diphenylphosphine oxide core bonded to a difluoromethyl group.

From a mechanistic standpoint, the two highly electronegative fluorine atoms inductively withdraw electron density from the adjacent carbon, significantly increasing the acidity of the C-H bond. Simultaneously, the strongly polarized P=O bond provides a thermodynamic sink; upon nucleophilic addition to a carbonyl, the formation of the extremely stable P-O bond in the diphenylphosphinate byproduct ( Ph2P(O)O− ) drives the elimination step forward. This structural synergy allows DFMDPO to function as a highly efficient synthetic linchpin 1.

Fig 1. Mechanistic pathway of DFMDPO-mediated gem-difluoroolefination.

Physical Properties and Spectroscopic Profile

To ensure the integrity of your synthetic workflows, it is critical to verify the quality of the DFMDPO reagent before use. Below is a summary of its quantitative physical and spectroscopic parameters.

Table 1: Physicochemical Parameters of DFMDPO

| Parameter | Value | Causality / Significance |

| IUPAC Name | [difluoromethyl(phenyl)phosphoryl]benzene | Defines the exact connectivity of the molecule. |

| CAS Number | 129932-29-2 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C13H11F2OP | Dictates the stoichiometric mass for reaction planning. |

| Molar Mass | 252.20 g/mol | Used for precise equivalent calculations. |

| Topological Polar Surface Area | 17.1 Ų | Indicates moderate polarity; highly soluble in THF and DCM. |

| Appearance | White to off-white solid | Visual purity indicator (yellowing suggests impurities). |

Table 2: Diagnostic NMR Shifts (Typical for Ph2P(O)CHF2 )

| Nucleus | Typical Chemical Shift ( δ , ppm) | Multiplicity & Coupling | Diagnostic Value |

| 19 F NMR | -120 to -130 ppm | dd ( 2JHF≈45 Hz, 2JPF≈80 Hz) | Confirms the integrity of the −CF2− group. |

| 1 H NMR | 6.20 – 6.80 ppm | td ( 2JHF≈45 Hz, 2JPH≈25 Hz) | Validates the presence of the acidic proton. |

| 31 P NMR | 20 – 30 ppm | t ( 2JPF≈80 Hz) | Confirms the oxidation state of the phosphorus (V). |

Field-Proven Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful fluorination chemistry relies heavily on strict environmental control. The protocols below are designed as self-validating systems, ensuring that causality is understood at every step 2.

Protocol A: Synthesis of DFMDPO Reagent

While commercially available, DFMDPO can be synthesized efficiently from diphenylphosphine oxide and chlorodifluoromethane (Freon 22) 3.

-

Setup & Lithiation: Dissolve diphenylphosphine oxide ( Ph2P(O)H ) in anhydrous THF under an argon atmosphere. Cool the reaction flask to -78 °C.

-

Causality: THF coordinates the lithium ion, enhancing base reactivity. Cryogenic temperatures prevent the highly reactive phosphide anion from undergoing unwanted side reactions.

-

-

Base Addition: Add n -butyllithium ( n -BuLi) dropwise.

-

Causality: Slow addition prevents localized heating, ensuring a quantitative lithiation to form Ph2P(O)Li .

-

-

Alkylation: Bubble CHClF2 gas into the solution at -78 °C, then slowly warm to room temperature.

-

Causality: The nucleophilic phosphorus attacks the carbon of CHClF2 , displacing the chloride. Because CHClF2 is a gas, bubbling it through the cryogenic solution maximizes residence time and solubility, driving the reaction to completion.

-

-

Self-Validation: Monitor the reaction via 31 P NMR. The disappearance of the starting material peak and the emergence of a triplet (due to 2JPF coupling) confirms successful synthesis.

Protocol B: Conversion of Carbonyls to 1,1-Difluoroolefins

This is the core application of DFMDPO in drug development.

-

Deprotonation: Dissolve DFMDPO (1.2 equiv) in anhydrous THF under argon and cool to -78 °C. Add Lithium diisopropylamide (LDA) or LHMDS (1.2 equiv) dropwise. Stir for 30 minutes.

-

Causality: A sterically hindered, non-nucleophilic base like LDA is mandatory. If n -BuLi were used, it could nucleophilically attack the electrophilic phosphorus center, cleaving the molecule. The -78 °C temperature is critical; if the resulting [Ph2P(O)CF2]− anion warms up prematurely, it will undergo α -elimination of fluoride to generate a highly reactive, yield-destroying difluorocarbene.

-

Self-Validation: The formation of the lithiated species is typically accompanied by a distinct color change (often pale yellow). If the solution remains colorless, the base has likely degraded.

-

-

Electrophile Addition: Add the target aldehyde or ketone (1.0 equiv) dropwise at -78 °C.

-

Causality: The carbanion attacks the carbonyl carbon, forming an alkoxide intermediate.

-

-

Elimination & Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 2-4 hours.

-

Causality: The initial nucleophilic addition is rapid even at -78 °C, but the subsequent rearrangement and elimination of the diphenylphosphinate byproduct ( Ph2P(O)O− ) requires thermal energy to overcome the activation barrier.

-

-

Quench & Workup: Quench with saturated aqueous NH4Cl . Extract with Ethyl Acetate.

-

Causality: NH4Cl is a mild proton source that safely neutralizes excess base without hydrolyzing sensitive functional groups on the target drug molecule.

-

-

Self-Validation: Analyze the crude product via 19 F NMR. The presence of a characteristic doublet or pair of doublets around -88 to -92 ppm definitively confirms the formation of the gem-difluoroalkene.

Fig 2. Standard experimental workflow for DFMDPO olefination reactions.

Strategic Applications in Drug Development

In the pharmaceutical industry, metabolic liabilities often derail promising drug candidates. Cytochrome P450 enzymes rapidly oxidize electron-rich olefins and reactive carbonyls. By employing DFMDPO to convert these vulnerable sites into gem-difluoroalkenes, medicinal chemists achieve two critical upgrades:

-

Metabolic Shielding: The strong electron-withdrawing nature of the fluorine atoms deactivates the adjacent double bond toward electrophilic oxidation.

-

Conformational Rigidity: The gem-difluoroalkene acts as a rigid, non-hydrolyzable bioisostere of amides and ketones, locking the drug molecule into its active conformation while significantly enhancing membrane permeability (lipophilicity).

DFMDPO remains the reagent of choice for this transformation due to its bench stability, predictable reactivity, and the ease with which the water-soluble phosphinate byproduct can be removed during standard aqueous workup.

References

- Source: National Institutes of Health (NIH)

- Title: ChemInform Abstract: Difluoromethyldiphenylphosphine Oxide. A New Reagent for Conversion of Carbonyl Compounds to 1,1-Difluoroolefins.

- Title: Transition-Metal-Free Late-Stage Decarboxylative gem-Difluoroallylation of Primary Alkyl Acids Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

A Comprehensive Guide to the Synthesis of Difluoromethyldiphenylphosphine Oxide from Chlorodiphenylphosphine

This in-depth technical guide provides a detailed, step-by-step methodology for the synthesis of difluoromethyldiphenylphosphine oxide from chlorodiphenylphosphine. This document is intended for researchers, scientists, and professionals in the field of drug development and organophosphorus chemistry, offering not only a practical protocol but also a thorough discussion of the underlying reaction mechanisms and experimental considerations.

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

The incorporation of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1][2] Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3] Difluoromethyldiphenylphosphine oxide is a key building block and intermediate for the synthesis of more complex molecules bearing the P(O)CF2H moiety, which are of interest in drug discovery and materials science.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of difluoromethyldiphenylphosphine oxide from chlorodiphenylphosphine can be logically approached in a two-step sequence:

-

Difluoromethylation of Chlorodiphenylphosphine: Introduction of the difluoromethyl group onto the phosphorus atom.

-

Oxidation: Conversion of the resulting phosphine to the corresponding phosphine oxide.

Several reagents and methods exist for difluoromethylation.[4][5][6] For this guide, we will focus on a method utilizing an in-situ generated difluorinated phosphorus ylide, a versatile and increasingly popular approach in organofluorine chemistry.[7][8]

Visualizing the Synthetic Workflow

The overall transformation can be visualized as a straightforward two-step process.

Caption: Overall synthetic workflow from chlorodiphenylphosphine to the final product.

PART 1: Core Synthesis Protocol

Step 1: Synthesis of Difluoromethyldiphenylphosphine

This initial step involves the reaction of chlorodiphenylphosphine with a difluoromethylating agent. A robust method for this transformation involves the in-situ generation of a difluorinated phosphorus ylide from (bromodifluoromethyl)trimethylsilane (Me3SiCF2Br) and a phosphine, such as triphenylphosphine (PPh3).[7] While this ylide is typically used for difluoromethylenation, its reaction with an electrophilic phosphorus center like in chlorodiphenylphosphine is a plausible and effective strategy.

Reaction Mechanism Insights

The reaction is proposed to proceed through the formation of a difluorinated phosphorus ylide, Ph3P=CF2, which then reacts with chlorodiphenylphosphine.

Caption: Proposed reaction mechanism for the difluoromethylation of chlorodiphenylphosphine.

Experimental Protocol: Step 1

| Reagent/Solvent | Molar Eq. | Amount | Notes |

| Chlorodiphenylphosphine | 1.0 | (e.g., 2.20 g, 10 mmol) | Handle under inert atmosphere. |

| (Bromodifluoromethyl)trimethylsilane | 1.5 | (e.g., 3.44 g, 15 mmol) | Moisture sensitive. |

| Triphenylphosphine | 1.2 | (e.g., 3.15 g, 12 mmol) | |

| Anhydrous THF | - | 50 mL | |

| DMPU | 2.0 | (e.g., 2.56 g, 20 mmol) | Additive to promote ylide formation.[7] |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine and anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add (bromodifluoromethyl)trimethylsilane to the stirred solution.

-

Add 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) to the mixture.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

In a separate flask, dissolve chlorodiphenylphosphine in anhydrous THF.

-

Add the chlorodiphenylphosphine solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by ³¹P NMR spectroscopy.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to Difluoromethyldiphenylphosphine Oxide

The difluoromethyldiphenylphosphine synthesized in the previous step is readily oxidized to the desired phosphine oxide. Hydrogen peroxide is a common and effective oxidizing agent for this transformation.

Experimental Protocol: Step 2

| Reagent/Solvent | Molar Eq. | Amount | Notes |

| Difluoromethyldiphenylphosphine | 1.0 | (from Step 1) | |

| Acetone | - | 30 mL | |

| Hydrogen Peroxide (30% aq. soln.) | 1.2 | (e.g., 1.13 mL for 10 mmol scale) | Add dropwise, exothermic reaction. |

Procedure:

-

Dissolve the purified difluoromethyldiphenylphosphine in acetone in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 30% aqueous hydrogen peroxide dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Monitor the reaction by ³¹P NMR spectroscopy until the starting phosphine signal has disappeared.

-

Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted hydrogen peroxide.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure difluoromethyldiphenylphosphine oxide.[9]

PART 2: Characterization and Data

The final product, difluoromethyldiphenylphosphine oxide, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ³¹P NMR | A single peak, typically in the range of δ 20-40 ppm, showing a triplet due to coupling with the two fluorine atoms. |

| ¹⁹F NMR | A doublet of triplets (or more complex pattern depending on the solvent) due to coupling with the phosphorus and hydrogen atoms. |

| ¹H NMR | A triplet for the -CF₂H proton due to coupling with the two fluorine atoms. Aromatic protons will appear in the aromatic region. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₃H₁₁F₂OP (m/z = 252.05).[9] |

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the use of in-process monitoring and final product characterization.

-

In-Process Monitoring: The progress of both the difluoromethylation and oxidation steps can be effectively monitored by ³¹P NMR spectroscopy. This allows for real-time assessment of the reaction's completeness and can inform decisions regarding reaction time and workup.

-

Final Product Characterization: The combination of multinuclear NMR (¹H, ¹⁹F, ³¹P) and mass spectrometry provides a robust confirmation of the structure and purity of the synthesized difluoromethyldiphenylphosphine oxide.

By adhering to these analytical practices, the researcher can have a high degree of confidence in the outcome of the synthesis.

References

-

Gershonov, E., et al. (2021). Reaction of (bromodifluoromethyl)trimethylsilane with HMPA: Structural studies. Journal of Fluorine Chemistry, 250, 109881. [Link]

-

Prakash, G. K. S., et al. (2016). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Organic Letters, 18(14), 3426–3429. [Link]

-

Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465–7478. [Link]

-

Hu, J., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry, 10, 243–249. [Link]

-

Shevchuk, M. I., & Röschenthaler, G.-V. (2022). Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. Beilstein Journal of Organic Chemistry, 18, 1362–1413. [Link]

-

Hu, J., et al. (2012). Nucleophilic Difluoromethylation of Epoxides with PhSO(NTBS)CF2H by a Preorganization Strategy. Angewandte Chemie International Edition, 51(45), 11354–11358. [Link]

- Zhang, J., et al. (2020). A kind of preparation method of diphenylphosphine hydrogen.

-

Gogsig, T. M., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4471. [Link]

-

Ni, C., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications, 9(1), 735. [Link]

-

Lindner, E., & von Seyerl, J. (1979). Reaction of trifluoroacetic acid with chlorodiphenylphosphine. Journal of the Chemical Society, Perkin Transactions 1, 1113-1115. [Link]

-

National Center for Biotechnology Information. (n.d.). Difluoromethyldiphenylphosphine oxide. PubChem. Retrieved from [Link]

-

Požénel, A., & Koós, K. (2018). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal, 24(62), 16551–16555. [Link]

-

Sather, A. C., et al. (2022). Difluoromethylation of Phenols. Organic Syntheses, 99, 164–180. [Link]

-

Levin, V. V., et al. (2017). Difluoromethylation of Carboxylic Acids via the Addition of Difluorinated Phosphorus Ylide to Acyl Chlorides. Organic Letters, 19(19), 5304–5307. [Link]

-

Chen, J., et al. (2013). Studies on the preparations of organophosphorus compounds from triphenylphosphine oxide. Thesis. [Link]

-

Li, W., et al. (2020). Photochemical difluoromethylation of alkynes: synthesis of CF2H-substituted seven-membered dioxodibenzothiazepines and dibenzazepines. Organic Chemistry Frontiers, 7(10), 1256–1261. [Link]

-

Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology, 61(2), 209-216. [Link]

-

Noël, T., et al. (2018). Continuous-Flow Difluoromethylation with Chlorodifluoromethane under Biphasic Conditions. Angewandte Chemie International Edition, 57(1), 266–270. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. oaji.net [oaji.net]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Difluoromethylation of Carboxylic Acids via the Addition of Difluorinated Phosphorus Ylide to Acyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Difluoromethyldiphenylphosphine oxide | C13H11F2OP | CID 15635908 - PubChem [pubchem.ncbi.nlm.nih.gov]

difluoromethyldiphenylphosphine oxide CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Fluorinated Organophosphorus Compounds

Difluoromethyldiphenylphosphine oxide is an organophosphorus compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, which combines the well-established diphenylphosphine oxide moiety with a difluoromethyl group, imparts a distinct set of physicochemical properties that are highly sought after in modern drug discovery and development. The incorporation of fluorine into drug candidates is a widely utilized strategy to enhance various pharmacological parameters, including metabolic stability, binding affinity, and bioavailability. The difluoromethyl group, in particular, is recognized for its ability to act as a bioisostere for hydroxyl, amino, and thiol groups, and for its capacity to modulate lipophilicity and hydrogen bonding potential.[1] This guide provides a comprehensive overview of difluoromethyldiphenylphosphine oxide, including its chemical identity, physicochemical properties, a plausible synthetic route, safety considerations, and its potential applications.

Chemical Identity and Physicochemical Properties

CAS Number: 129932-29-2[2]

Molecular Formula: C₁₃H₁₁F₂OP[2]

IUPAC Name: [difluoromethyl(phenyl)phosphoryl]benzene[2]

The key physicochemical properties of difluoromethyldiphenylphosphine oxide are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 252.20 g/mol | [2] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| XLogP3-AA | 3.4 | [2] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 |

Synthesis of Difluoromethyldiphenylphosphine Oxide: A Proposed Experimental Protocol

Step 1: Synthesis of (Difluoromethyl)diphenylphosphine

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Difluoromethylating Agent: A solution of a suitable difluoromethylating agent, such as (difluoromethyl)trimethylsilane (TMSCF₂H) with a fluoride source (e.g., TBAF), or a difluoromethyl Grignard reagent, in anhydrous THF is added dropwise to the stirred solution of chlorodiphenylphosphine over a period of 30 minutes, maintaining the temperature at -78 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude (difluoromethyl)diphenylphosphine is purified by vacuum distillation or column chromatography on silica gel.

Step 2: Oxidation to Difluoromethyldiphenylphosphine Oxide

-

Dissolution: The purified (difluoromethyl)diphenylphosphine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or acetone in a round-bottom flask.

-

Oxidation: The solution is cooled to 0 °C in an ice bath, and a 30% aqueous solution of hydrogen peroxide (H₂O₂) (1.1 eq) is added dropwise with vigorous stirring.

-

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with DCM (3 x 50 mL). The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining peroxide, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Isolation and Purification: The solvent is removed under reduced pressure to yield the crude difluoromethyldiphenylphosphine oxide. The product can be further purified by recrystallization or column chromatography on silica gel to afford the final product.

Safety Data and Handling

Hazard Statements (based on diphenylphosphine oxide):

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

First-Aid Measures:

-

General advice: Consult a physician. Show the safety data sheet of a related compound to the doctor in attendance.[5]

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Personal Protective Equipment (PPE):

-

Eye/face protection: Use chemical safety goggles.

-

Skin protection: Handle with gloves. Wear protective clothing.

-

Respiratory protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Applications in Drug Discovery and Beyond

Phosphine oxides are increasingly recognized for their valuable properties in medicinal chemistry.[7] They are highly polar functional groups, which can lead to increased solubility and metabolic stability of drug candidates.[7] The phosphine oxide moiety is a strong hydrogen bond acceptor, which can facilitate interactions with biological targets.[8]

The incorporation of a difluoromethyl group further enhances the potential of difluoromethyldiphenylphosphine oxide as a building block in drug design. The CF₂H group can significantly influence a molecule's conformational preferences and electronic properties.[9] Its ability to act as a hydrogen bond donor is a particularly interesting feature that is being explored in the design of novel therapeutics.[1]

A prominent example of a drug containing a phosphine oxide is brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[8] The dimethylphosphine oxide group in brigatinib was crucial for achieving high potency and selectivity.[8] This success has spurred further investigation into the use of phosphine oxides in drug development.

Beyond medicinal chemistry, organophosphorus compounds like difluoromethyldiphenylphosphine oxide may find applications in materials science, for example, in the development of new polymers, ligands for catalysis, and functional materials with unique electronic or photophysical properties.

Conclusion

Difluoromethyldiphenylphosphine oxide represents a fascinating and potentially valuable compound at the intersection of organophosphorus and fluorine chemistry. Its unique combination of a diphenylphosphine oxide core and a difluoromethyl group offers a compelling set of properties for researchers in drug discovery and materials science. While detailed experimental and safety data for this specific compound are still emerging, this guide provides a solid foundation based on available information and sound chemical principles. As the exploration of fluorinated motifs in applied chemistry continues to expand, the importance and utility of building blocks like difluoromethyldiphenylphosphine oxide are poised to grow.

References

-

PubChem. [2-(Difluoromethyl)phenyl]diphenylphosphine Oxide. National Center for Biotechnology Information. [Link]

-

PubChem. Difluoromethyldiphenylphosphine oxide. National Center for Biotechnology Information. [Link]

-

Gill, H., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7118-7142. [Link]

-

Iris-Biotech. Material Safety Data Sheet. [Link]

-

PubChem. Diphenylphosphine oxide. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. Safety Data Sheet: Diphenylphosphine oxide. [Link]

-

Tress, F., et al. (2017). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 9(12), 1235–1239. [Link]

-

Scott, J. S., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107. [Link]

-

Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10. [Link]

-

ChemRxiv. (2025). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Difluoromethyldiphenylphosphine oxide | C13H11F2OP | CID 15635908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. fishersci.fr [fishersci.fr]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. bipm.org [bipm.org]

- 8. files.sciengine.com [files.sciengine.com]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

Application Notes and Protocols for Photoredox-Catalyzed Difluoromethylation in Pharmaceutical and Agrochemical Discovery

Introduction: The Strategic Value of the Difluoromethyl Group in Modern Chemistry

The incorporation of fluorine-containing moieties into bioactive molecules is a cornerstone of modern medicinal chemistry and agrochemical design. Among these, the difluoromethyl (–CF2H) group has emerged as a particularly valuable substituent. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor allow it to serve as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH2) functionalities.[1][2] This substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, modulating pKa, and improving membrane permeability.[1] Consequently, the development of efficient and mild methods for the introduction of the –CF2H group is of paramount importance to researchers, scientists, and drug development professionals.

Visible-light photoredox catalysis has recently revolutionized the field of synthetic organic chemistry, offering a powerful and sustainable platform for the generation of reactive intermediates under exceptionally mild conditions.[3] This approach has been successfully applied to the challenging task of difluoromethylation, providing access to a wide array of difluoromethylated compounds.[3][4] This application note provides a detailed overview and a robust protocol for the photoredox-catalyzed C–H difluoromethylation of heterocycles, a common scaffold in pharmaceutical agents. While various difluoromethylating agents have been developed, we will focus on a well-established and reliable protocol utilizing sodium difluoromethanesulfinate (CF2HSO2Na). Additionally, we will discuss the potential of other reagents, such as difluoromethyldiphenylphosphine oxide, in this transformative reaction.

The Reaction Mechanism: A Dance of Photons, Electrons, and Radicals

The photoredox-catalyzed difluoromethylation of heterocycles proceeds through a radical-mediated pathway initiated by visible light. The general catalytic cycle is depicted below:

Figure 1: Generalized Photoredox Catalytic Cycle. A simplified representation of the key steps in the photoredox-catalyzed difluoromethylation of a heterocyclic substrate.

The process commences with the absorption of visible light by a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye), which transitions it to an excited state (PC*).[3] This excited state is a potent single-electron transfer (SET) agent. In a reductive quenching cycle, the excited photocatalyst donates an electron to the difluoromethylating agent, such as sodium difluoromethanesulfinate (CF2HSO2Na), to generate a difluoromethyl radical (•CF2H) and the oxidized photocatalyst (PC+).[5] The highly reactive •CF2H radical then adds to the electron-rich heterocyclic substrate to form a radical adduct. This adduct is subsequently oxidized by the oxidized photocatalyst (PC+), regenerating the ground-state photocatalyst and forming a carbocationic intermediate. Finally, deprotonation of this intermediate furnishes the desired difluoromethylated heterocycle. In some variations of this mechanism, an external oxidant may be involved in the regeneration of the photocatalyst.

Experimental Protocol: C-H Difluoromethylation of a Model Heterocycle

This protocol details the direct C-H difluoromethylation of a model heterocyclic substrate, such as caffeine, using an organic photoredox catalyst.

Materials and Equipment:

-

Substrate: Caffeine (or other suitable N-heterocycle)

-

Difluoromethylating Agent: Sodium difluoromethanesulfinate (CF2HSO2Na)

-

Photocatalyst: Rose Bengal or Eosin Y

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Vessel: Schlenk tube or a vial with a screw cap and septum

-

Stirring: Magnetic stirrer and stir bar

-

Light Source: Blue or green LED strip (λmax ≈ 450-525 nm)

-

Inert Atmosphere: Nitrogen or Argon gas line

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv.), sodium difluoromethanesulfinate (2.0-3.0 equiv.), and the organic photocatalyst (2-5 mol%).

-

Solvent Addition: Under a stream of inert gas (N2 or Ar), add anhydrous DMSO to achieve a substrate concentration of 0.1-0.2 M.

-

Degassing (Optional but Recommended): To ensure an inert atmosphere, the reaction mixture can be subjected to several cycles of vacuum and backfilling with inert gas.

-

Initiation of Reaction: Place the reaction vessel on the magnetic stirrer and position the light source approximately 2-5 cm away from the vessel. Ensure the reaction is stirred vigorously to allow for uniform irradiation.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation: Reaction Parameters and Scope

The following table summarizes typical reaction conditions and provides a general overview of the substrate scope for the photoredox-catalyzed difluoromethylation of heterocycles.

| Parameter | Recommended Conditions/Scope | Rationale |

| Photocatalyst | fac-[Ir(ppy)3], [Ru(bpy)3]Cl2, Rose Bengal, Eosin Y | The choice of photocatalyst is crucial and depends on the redox potential of the substrate and the difluoromethylating agent. Organic dyes are often a cost-effective and metal-free alternative.[1][6] |

| Difluoromethylating Agent | CF2HSO2Na, [Ph3PCF2H]+Br-, BrCF2PO(OEt)2 | These reagents are common sources of the •CF2H radical under photoredox conditions.[7][8][9] |

| Solvent | DMSO, DMF, Acetonitrile | Polar aprotic solvents are generally preferred to solubilize the reagents and facilitate the ionic steps of the reaction. |

| Light Source | Blue or Green LEDs | The wavelength of the light source should correspond to the absorption maximum of the photocatalyst. |

| Temperature | Room Temperature | A key advantage of photoredox catalysis is the ability to perform reactions at ambient temperatures. |

| Substrate Scope | Electron-rich N-heterocycles (e.g., quinoxalinones, caffeine, indoles) | The addition of the nucleophilic •CF2H radical is generally favored on electron-rich aromatic systems.[6][10] |

Exploring Difluoromethyldiphenylphosphine Oxide as a Difluoromethylating Agent

Further research is required to establish the feasibility and optimal conditions for using difluoromethyldiphenylphosphine oxide in this context. Such studies would involve screening various photocatalysts, solvents, and light sources to determine if the desired reactivity can be achieved. The development of new difluoromethylating agents is an active area of research, and phosphine oxide-based reagents represent an interesting, yet underexplored, class of compounds for this purpose.

Troubleshooting and Experimental Insights

-

Low Conversion: If the reaction shows low conversion, consider increasing the equivalents of the difluoromethylating agent, increasing the catalyst loading, or ensuring the light source is positioned optimally for maximum irradiation. Degassing the reaction mixture thoroughly can also be beneficial as oxygen can sometimes interfere with the catalytic cycle.

-

Side Product Formation: The formation of side products may indicate that the reaction is not selective. In such cases, screening different solvents or lowering the reaction temperature (if not already at room temperature) may improve selectivity.

-

Purification Challenges: The purification of fluorinated compounds can sometimes be challenging. It is advisable to use a combination of chromatographic techniques and to carefully analyze the fractions by NMR with an internal standard for accurate yield determination.

Conclusion

Photoredox-catalyzed difluoromethylation has emerged as a powerful and versatile tool for the synthesis of valuable difluoromethylated compounds. The protocol described herein for the C-H difluoromethylation of heterocycles using sodium difluoromethanesulfinate provides a reliable and accessible method for researchers in drug discovery and agrochemical development. While the potential of difluoromethyldiphenylphosphine oxide as a difluoromethylating agent in this context remains to be fully explored, the principles and methodologies outlined in this application note provide a solid foundation for further investigation and innovation in this exciting field of chemistry.

References

- VertexAI Search. (2026).

- Benchchem. (2025).

- Wu, X.-D., et al. (2025). Photoredox-Catalyzed Direct C(sp2)-H Difluoromethylation of Hydrazones with Difluoromethyltriphenylphosphonium Salt via Aminyl Radical/Polar Crossover.

- Arai, Y., et al. (2015). Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H-Containing Alcohols.

- Zafrani, Y. (2024).

- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing).

- Direct C–H difluoromethylation of heterocycles via organic photoredox c

- Radiodifluoromethylation of well-functionalized molecules. (2024).

- Direct C–H difluoromethylation of heterocycles via organic photoredox c

- State of knowledge in photoredox-catalysed direct difluoromethyl

- Photocatalytic difluoromethylation of olefins: Simple synthesis of CF2H-containing organic molecules. (2016). Tokyo Tech News.

- Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. Organic Chemistry Frontiers (RSC Publishing).

- Photoredox-catalyzed synthesis of α,α-difluoromethyl-β-alkoxysulfones

- [Ph4 P]+ [Cu(CF2 H)

- Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox C

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Photoredox-catalysed radical difluoromethylation/cyclization of N-acryloyl-2-arylbenzimidazole to access CF2H-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Transition-Metal-Free Difluoromethylation with Difluoromethyldiphenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Difluoromethyl Group in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] Among the array of fluorinated motifs, the difluoromethyl (CF2H) group holds a privileged position. It serves as a unique bioisostere for hydroxyl (OH), thiol (SH), and amine (NH2) functionalities, capable of acting as a lipophilic hydrogen bond donor.[1][2][3] This dual character allows for the fine-tuning of molecular properties, enhancing membrane permeability and metabolic resistance, which are critical for the development of next-generation pharmaceuticals.[4] Consequently, the development of robust and versatile methods for the introduction of the CF2H group is of paramount importance.

While various methods for difluoromethylation exist, transition-metal-free approaches are gaining significant traction due to their potential for reduced cost, lower toxicity, and simplified purification procedures. This guide focuses on the application of difluoromethyldiphenylphosphine oxide (Ph2P(O)CF2H) as a promising reagent for the nucleophilic difluoromethylation of a range of heteroatom nucleophiles under metal-free conditions.

The Reagent: Difluoromethyldiphenylphosphine Oxide - Synthesis and Activation

Difluoromethyldiphenylphosphine oxide is a bench-stable, crystalline solid that can be prepared through several synthetic routes. A plausible and accessible method involves the reaction of a suitable precursor, such as chlorodifluoromethane, with a diphenylphosphine oxide anion.

Proposed Synthesis of Difluoromethyldiphenylphosphine Oxide:

A solution of diphenylphosphine oxide in a suitable aprotic solvent, such as THF, is treated with a strong base (e.g., n-butyllithium) at low temperature to generate the corresponding phosphinite anion. This anion is then quenched with an electrophilic "CF2H" source, such as bromodifluoromethane or chlorodifluoromethane, to afford the desired product.

The reactivity of Ph2P(O)CF2H in transition-metal-free difluoromethylation is predicated on the high thermodynamic stability of the phosphorus-oxygen double bond in the diphenylphosphinic acid by-product. This strong driving force facilitates the transfer of the difluoromethyl group to a nucleophile.

Mechanistic Rationale: A Tale of Two Pathways

The transition-metal-free difluoromethylation using Ph2P(O)CF2H is proposed to proceed via one of two primary mechanistic pathways, largely dictated by the nature of the base and the substrate.

-

Direct Nucleophilic Transfer: In the presence of a suitable base, the nucleophile (Nu-H) is deprotonated to its anionic form (Nu-). This anion can then directly attack the electrophilic phosphorus center of Ph2P(O)CF2H. This leads to a pentavalent intermediate which, driven by the formation of the highly stable P=O bond, collapses to release the difluoromethylated product (Nu-CF2H) and the diphenylphosphinate anion.[5][6]

-

Difluorocarbene Intermediate: Alternatively, a strong, non-nucleophilic base can deprotonate the acidic proton of the difluoromethyl group on Ph2P(O)CF2H, leading to an unstable α-fluoro carbanion. This intermediate can then undergo elimination of the diphenylphosphinite anion to generate free difluorocarbene (:CF2).[7][8] The highly reactive difluorocarbene is then trapped by the nucleophile to afford the desired product.

The prevailing mechanism is influenced by factors such as the pKa of the nucleophile, the strength and steric bulk of the base, and the reaction temperature.

Visualizing the Mechanistic Pathways

Caption: Proposed Mechanistic Pathways.

Experimental Protocols

General Protocol for Transition-Metal-Free Difluoromethylation:

This general procedure is a starting point and may require optimization for specific substrates.

Materials:

-

Difluoromethyldiphenylphosphine oxide (Ph2P(O)CF2H)

-

Substrate (alcohol, thiol, amine, or other nucleophile)

-

Anhydrous solvent (e.g., THF, DMF, CH3CN)

-

Base (e.g., NaH, K2CO3, DBU, LiHMDS)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the nucleophilic substrate (1.0 equiv) and anhydrous solvent.

-

If the nucleophile requires deprotonation, add the base (1.1-1.5 equiv) portion-wise at 0 °C and stir for 30 minutes at room temperature.

-

Add difluoromethyldiphenylphosphine oxide (1.2-2.0 equiv) to the reaction mixture.

-

Stir the reaction at the appropriate temperature (ranging from room temperature to 80 °C) and monitor by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH4Cl or water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 1: O-Difluoromethylation of Phenols

Specific Considerations: Phenols are generally good nucleophiles upon deprotonation. A moderately strong base is typically sufficient.

-

Base: K2CO3 or Cs2CO3

-

Solvent: DMF or CH3CN

-

Temperature: 60-80 °C

Example:

To a solution of 4-methoxyphenol (1.0 equiv) in DMF, add K2CO3 (1.5 equiv). Stir the mixture at room temperature for 30 minutes. Add Ph2P(O)CF2H (1.5 equiv) and heat the reaction to 70 °C for 12 hours. Follow the general workup and purification procedure.

Protocol 2: S-Difluoromethylation of Thiols

Specific Considerations: Thiols are excellent nucleophiles and can be deprotonated with milder bases. Over-oxidation is a potential side reaction, so maintaining an inert atmosphere is crucial.

-

Base: K2CO3 or Et3N

-

Solvent: THF or CH3CN

-

Temperature: Room temperature to 50 °C

Example:

To a solution of thiophenol (1.0 equiv) in THF, add K2CO3 (1.2 equiv). Stir at room temperature for 15 minutes. Add Ph2P(O)CF2H (1.3 equiv) and stir at room temperature for 6 hours. Follow the general workup and purification procedure.

Protocol 3: N-Difluoromethylation of Amines

Specific Considerations: The nucleophilicity of amines varies greatly. Primary amines can undergo multiple difluoromethylations. For secondary amines, a stronger base may be required to deprotonate the N-H bond, or the reaction may proceed with the neutral amine at elevated temperatures.

-

Base (for less nucleophilic amines): NaH or LiHMDS

-

Solvent: THF or DMF

-

Temperature: Room temperature to 100 °C

Example (for a secondary amine):

To a solution of dibenzylamine (1.0 equiv) in DMF, add NaH (60% dispersion in mineral oil, 1.2 equiv) at 0 °C. Stir for 30 minutes at room temperature. Add Ph2P(O)CF2H (1.5 equiv) and heat to 80 °C for 18 hours. Follow the general workup and purification procedure.

Substrate Scope and Expected Yields

The following table provides an estimated substrate scope and expected yields based on analogous difluoromethylation reactions reported in the literature. Actual results may vary.

| Substrate Class | Nucleophile Example | Expected Yield Range | Notes |

| Phenols | 4-Chlorophenol | 60-85% | Electron-withdrawing groups may enhance reactivity. |

| 2-Naphthol | 70-90% | Electron-rich systems are generally well-tolerated. | |

| Aliphatic Alcohols | Cyclohexanol | 40-60% | Generally less reactive than phenols. May require stronger bases and higher temperatures. |

| Thiols | Thiophenol | 75-95% | Excellent nucleophiles, generally high-yielding. |

| Benzyl mercaptan | 80-95% | Aliphatic thiols are also highly reactive. | |

| Secondary Amines | N-Methylaniline | 50-75% | Aromatic amines may require more forcing conditions. |

| Piperidine | 65-85% | Aliphatic secondary amines are generally good substrates. | |

| N-Heterocycles | Indole | 55-80% | Requires deprotonation with a strong base like NaH. |

Troubleshooting and Optimization

-

Low Conversion: Increase the reaction temperature, use a stronger base, or increase the equivalents of Ph2P(O)CF2H. Ensure the solvent is anhydrous, as water can quench the anionic intermediates.

-

Side Product Formation: For sensitive substrates, consider a lower reaction temperature and a slower addition of the difluoromethylating reagent. If difluorocarbene-related side products (e.g., from reaction with the solvent) are observed, switching to the direct nucleophilic transfer pathway by using a more nucleophilic base might be beneficial.

-

Difficult Purification: The diphenylphosphinic acid by-product can sometimes complicate purification. An acidic or basic wash during the workup may help to remove it.

Conclusion

The transition-metal-free difluoromethylation of heteroatom nucleophiles using difluoromethyldiphenylphosphine oxide represents a valuable and accessible strategy for the synthesis of difluoromethylated compounds. The operational simplicity, coupled with the strategic importance of the CF2H moiety, makes this methodology a powerful tool for researchers in drug discovery and development. The protocols and insights provided herein, based on established chemical principles, offer a solid foundation for the application and further exploration of this promising reagent.

References

-

Zhou, C. et al. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters, 18(13), 3206–3209. [Link][5][6]

-

Ni, C. et al. (2013). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition, 52(48), 12644-12648. [Link]

-

Cadwallader, D. et al. (2022). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. The Journal of Organic Chemistry, 87(17), 11457–11468. [Link][7]

-

Hu, J. et al. (2017). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 58(30), 2945-2949. [Link][9]

-

Konakahara, T. et al. (2013). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, 49(85), 9914-9925. [Link][8]

-

Baran, P. S. et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(40), 15875–15878. [Link][1]

-

Koike, T., & Akita, M. (2016). Photocatalytic difluoromethylation of olefins: Simple synthesis of CF2H-containing organic molecules. Tokyo Tech News. [Link][10]

-

Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology, 61(1), 11-19. [Link][2]

-

Gouverneur, V. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7063-7117. [Link][11]

-

Hu, J. et al. (2014). Nucleophilic difluoromethylation of epoxides with PhSO(NTBS)CF2H by a preorganization strategy. Angewandte Chemie International Edition, 53(22), 5629-5633. [Link][12][13]

-

Xiao, H. et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 638. [Link]

-

Prakash, G. K. S. et al. (2013). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition, 52(48), 12644-12648. [Link][3]

-

Hu, J. et al. (2024). Difluorocarbene Generation via a Spin-Forbidden Excitation under Visible Light Irradiation. Journal of the American Chemical Society. [Link][14]

Sources

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaji.net [oaji.net]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides [organic-chemistry.org]

- 8. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. sioc.ac.cn [sioc.ac.cn]

- 10. Photocatalytic difluoromethylation of olefins: Simple synthesis of CF2H-containing organic molecules | Tokyo Tech News | Tokyo Institute of Technology [titech.ac.jp]

- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. Nucleophilic difluoromethylation of epoxides with PhSO(NTBS)CF₂H by a preorganization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Emergence of Difluoromethyldiphenylphosphine Oxide as a Strategic Fluoroalkylating Reagent in Drug Discovery

Introduction: The Growing Importance of the Difluoromethyl Moiety in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group has garnered significant attention for its unique characteristics. It can act as a lipophilic hydrogen bond donor, serving as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[2][3] This substitution can enhance metabolic stability, improve membrane permeability, and ultimately lead to more effective and safer therapeutics.[4][5] The development of efficient and selective methods for introducing the -CF2H group, particularly in the later stages of a synthetic sequence (late-stage functionalization), is therefore of paramount importance to accelerate drug discovery programs.[6][7][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of difluoromethyldiphenylphosphine oxide (Ph2P(O)CF2H) as a versatile and effective fluoroalkylating reagent. We will delve into its synthesis, explore its reactivity in key transformations relevant to drug discovery, provide detailed experimental protocols, and discuss the mechanistic underpinnings of its reactivity.

Physicochemical Properties and Synthesis

Difluoromethyldiphenylphosphine oxide is a solid organophosphorus compound with the chemical formula C13H11F2OP.[9] While not as commonly commercially available as some other fluoroalkylating agents, its synthesis is accessible in a laboratory setting. A prevalent method for the preparation of related α,α-difluoromethylphosphinates involves the reaction of the corresponding H-phosphinate with a difluorocarbene source like chlorodifluoromethane (ClCF2H) in the presence of a strong base.[10] This suggests a plausible synthetic route to difluoromethyldiphenylphosphine oxide starting from the readily available diphenylphosphine oxide (Ph2P(O)H).[11][12]

Table 1: Physicochemical Properties of Difluoromethyldiphenylphosphine Oxide

| Property | Value | Source |

| CAS Number | 129932-29-2 | [9] |

| Molecular Formula | C13H11F2OP | [9] |

| Molecular Weight | 252.20 g/mol | [9] |

| IUPAC Name | [difluoromethyl(phenyl)phosphoryl]benzene | [9] |

Reaction Mechanisms and Applications in Fluoroalkylation

Difluoromethyldiphenylphosphine oxide and its closely related phosphonium salt analogues can participate in fluoroalkylation reactions through distinct mechanistic pathways, primarily acting as a source of a nucleophilic or radical difluoromethyl species.

Nucleophilic Difluoromethylation of Carbonyl Compounds

In the presence of a suitable base, the acidic proton of the difluoromethyl group can be abstracted to generate a nucleophilic species capable of attacking electrophilic centers. This is particularly effective for the difluoromethylation of aldehydes and ketones to produce valuable α-difluoromethyl alcohols. The reaction is often driven by the high affinity of phosphorus for oxygen, facilitating the transfer of the difluoromethyl group.[13]

Figure 1: General mechanism for nucleophilic difluoromethylation of carbonyls.

Protocol 1: General Procedure for Nucleophilic Difluoromethylation of Aldehydes

This protocol is a general guideline based on the reactivity of analogous difluoromethylphosphonium salts and may require optimization for specific substrates.[13]

-

Reagent Preparation: To a solution of the aldehyde (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF, DMAc) under an inert atmosphere (N2 or Ar), add difluoromethyldiphenylphosphine oxide (1.5 - 2.0 equiv).

-

Reaction Initiation: Add a suitable base (e.g., Cs2CO3, K2CO3, 2.0 - 3.0 equiv) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-24 hours.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Representative Examples of Nucleophilic Difluoromethylation of Aldehydes with a Phosphonium Salt Analogue [13]

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-2,2-difluoroethanol | 85 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2-difluoroethanol | 92 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2-difluoroethanol | 88 |

| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2-difluoroethanol | 75 |

Radical Difluoromethylation for C-H Functionalization and Cyclization

Under photoredox catalysis, difluoromethyldiphenylphosphine oxide can serve as a precursor to the difluoromethyl radical (•CF2H). This highly reactive intermediate can then engage in a variety of transformations, including the direct C-H functionalization of heterocycles and intramolecular cyclization reactions, which are powerful strategies for the late-stage modification of complex molecules.[14][15]

Figure 2: Workflow for photoredox-catalyzed radical difluoromethylation.

Protocol 2: General Procedure for Photocatalytic C-H Difluoromethylation of Heterocycles

This protocol is a general guideline inspired by the use of related radical difluoromethylating agents and may require optimization.[14][16]

-

Reaction Setup: In a reaction vessel suitable for photochemical reactions, combine the heterocyclic substrate (1.0 equiv), difluoromethyldiphenylphosphine oxide (1.5 - 2.0 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)3], 1-5 mol%) in a degassed solvent (e.g., acetonitrile, DMSO).

-

Reaction Initiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by LC-MS.

-

Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired difluoromethylated heterocycle.

Application in Late-Stage Functionalization: A Case Study Approach

The ability to introduce a difluoromethyl group into a complex molecule in the final steps of a synthesis is a significant advantage in drug discovery, allowing for rapid exploration of structure-activity relationships (SAR). While specific examples directly employing difluoromethyldiphenylphosphine oxide are emerging, the reactivity profile of its analogues suggests its high potential in this area. For instance, the late-stage difluoromethylation of a complex bioactive molecule can be envisioned using the radical-based approach.

Table 3: Potential Substrates for Late-Stage Difluoromethylation

| Substrate Class | Rationale for Difluoromethylation | Potential Reaction Type |

| N-Heterocycles in Kinase Inhibitors | Enhance metabolic stability, modulate hydrogen bonding interactions with the hinge region. | Radical C-H Functionalization |

| Alcohols in Natural Products | Bioisosteric replacement to improve lipophilicity and cell permeability. | Nucleophilic (via activation) |

| Aryl Halides in Precursor Molecules | Introduction of -CF2H for SAR studies via cross-coupling. | Metal-Catalyzed Cross-Coupling |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene).[12]

-

Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Difluoromethyldiphenylphosphine oxide is an emerging fluoroalkylating reagent with significant potential in drug discovery. Its ability to serve as a source for both nucleophilic and radical difluoromethyl species allows for a range of valuable transformations, including the synthesis of α-difluoromethyl alcohols and the direct C-H functionalization of heterocycles. The application of this reagent in late-stage functionalization strategies offers a powerful approach to rapidly diversify and optimize lead compounds. As research in this area continues, difluoromethyldiphenylphosphine oxide is poised to become a valuable tool in the medicinal chemist's arsenal for the design and synthesis of next-generation therapeutics.

References

- Chappell, W. P., Schur, N., Vogel, J. A., Sammis, G. M., Melvin, P. R., & Ball, N. D. (2024). Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. Chem, 10(6), 1644-1654. [Link]00184-6)

- Chen, J., Li, Z., & Chen, Y. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Communications Chemistry, 3(1), 1-8. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15635908, Difluoromethyldiphenylphosphine oxide. Retrieved March 24, 2026 from [Link].

- Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., Am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214-8247. [Link]

- Carboni, A., Dagousset, G., & Magnier, E. (2024). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. [Link]

- Wang, X., et al. (2021). Synthesis and properties of polyimides from a diamine containing side diphenylphosphine oxide and trifluoromethyl groups. Polymers, 13(16), 2733. [Link]

- Sun, S., Jia, R., Zhou, X., Wang, Z., Rong, J., Ni, C., & Hu, J. (2025). Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. Nature Communications, 16(1), 1-11. [Link]

- Hu, J. (2016). Metal-Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition, 55(4), 1260-1262. [Link]

- Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., Am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214-8247. [Link]

- Balzer, D., & Kassal, I. (2023). Mechanism of Delocalization-Enhanced Exciton Transport in Disordered Organic Semiconductors. The Journal of Physical Chemistry Letters, 14(8), 2155–2162. [Link]

- Ngai, M. Y., & Wu, J. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 9(11), 10565-10577. [Link]

- Wikipedia contributors. (2023, December 28). Diphenylphosphine oxide. In Wikipedia, The Free Encyclopedia. Retrieved 04:23, March 24, 2026, from [Link]

- Airgas. (2022, March 15). Safety Data Sheet: Fluorine. [Link]

- Hu, J., & Zhang, W. (2006). Nucleophilic Difluoromethylation of Epoxides with PhSO(NTBS)CF2H by a Preorganization Strategy. Angewandte Chemie International Edition, 45(29), 4882-4885. [Link]

- Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192-4208. [Link]

- Montchamp, J. L. (2010). Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates. The Journal of Organic Chemistry, 75(10), 3345-3355. [Link]

- Liu, W. (n.d.). Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. University of Cincinnati. Retrieved March 24, 2026, from [Link]

- Purdue University. (n.d.). Fluorine Safety. Retrieved March 24, 2026, from [Link]

- Shen, Q., & Zhang, W. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters, 18(12), 2894-2897. [Link]

- Zhang, J. Q., et al. (2020). Conversion of triphenylphosphine oxide to organophosphorus via selective cleavage of C-P, O-P, and C-H bonds with sodium. Communications Chemistry, 3(1), 1-8. [Link]

- Gold Standard Diagnostics. (n.d.). Safety Data Sheet. Retrieved March 24, 2026, from [Link]

- Koppel, I., et al. (2025). The Impact of Perfluoroalkyl Groups on Phosphane Basicity. Molecules, 30(10), 22. [Link]

- Zhao, H., et al. (2022). [Ph4P][Cu(CF2H)2]: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation. Angewandte Chemie International Edition, 61(42), e202210151. [Link]

- National Institute of Standards and Technology. (n.d.). Fluoroalkyl Phosphorus Compounds. Retrieved March 24, 2026, from [Link]

- Wikipedia contributors. (2023, October 29). Phosphine oxide. In Wikipedia, The Free Encyclopedia. Retrieved 04:23, March 24, 2026, from [Link]

- CN115490726B - A kind of preparation method of diphenylphosphine hydrogen - Google Patents. (n.d.).

- Zhang, Y., et al. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers, 16(18), 2465. [Link]

- Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 74, 153093. [Link]

- Ball, N. D., et al. (2020). Deoxygenative Fluorination of Phosphine Oxides: A General Route to Fluorinated Organophosphorus(V) Compounds and Beyond. Angewandte Chemie International Edition, 59(50), 22790-22795. [Link]

- Benkovics, T., Neel, A. J., Zhao, R., & Hughes, G. J. (n.d.). Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). Organic Syntheses. Retrieved March 24, 2026, from [Link]

- Baulina, T. V., et al. (2023). Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. Molecules, 28(14), 5434. [Link]

- Zafrani, Y., & Amir, D. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Expert Opinion on Drug Discovery, 17(4), 335-341. [Link]

- Umemoto, T., & Ishihara, S. (1993). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 93(2), 661-680. [Link]

- Eick, S. M., et al. (2021). Organophosphate Flame Retardants, Highly Fluorinated Chemicals, and Biomarkers of Placental Development and Disease During Mid-Gestation. Toxicological Sciences, 181(1), 108-119. [Link]

- Obora, Y., & Ohe, K. (2010). Photoinduced addition of Ph2P(O)H to alkenes. Tetrahedron Letters, 51(48), 6235-6237. [Link]

- Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved March 24, 2026, from [Link]

- Schoberg, F., et al. (2024). Phosphonium Salt-Promoted C2–H Functionalization of Heterocyclic N-Oxides. Organic Letters. [Link]

- Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology, 61(1), 1-10. [Link]

- Li, R., et al. (2021). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules, 26(16), 4991. [Link]

- Keglevich, G., et al. (2021). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. The Journal of Organic Chemistry, 86(24), 17933-17944. [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. db-thueringen.de [db-thueringen.de]

- 3. oaji.net [oaji.net]

- 4. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides [organic-chemistry.org]

- 5. Preparation of fluoroalkoxy or fluorophenoxy substituted N-heterocycles from heterocyclic N-oxides and polyfluoroalcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pharmaron.com [pharmaron.com]

- 9. Oxidation of difluorocarbene and subsequent trifluoromethoxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 12. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]

- 13. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

Technical Support Center: Optimizing the Synthesis of Aryl-(difluoromethyl)phosphine Oxides

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of aryl-(difluoromethyl)phosphine oxides. This class of compounds is of growing interest due to the unique properties conferred by the difluoromethyl (CF₂H) group, which can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevalent cross-coupling strategies used to construct the core C-P bond.

Strategic Approaches to Synthesis

The direct cross-coupling of (difluoromethyl)diphenylphosphine oxide with aryl halides is not a well-documented transformation. The reactivity of secondary phosphine oxides, which are common coupling partners in C-P bond formation, relies on the presence of a P-H bond that is absent in Ph₂P(O)CF₂H.[2] Therefore, a successful synthesis campaign requires a more nuanced, multi-step, or convergent strategy. This guide will focus on troubleshooting the most practical and well-established of these routes: the Hirao cross-coupling to form an aryldiphenylphosphine oxide, which would then require a subsequent, challenging α-difluoromethylation step, and the more convergent approach of coupling an aryl halide with a difluoromethylphosphonate synthon .

Troubleshooting Guide: The Hirao Cross-Coupling Pathway

The Hirao reaction is a robust method for forming C-P bonds by coupling aryl halides with compounds containing a P-H bond, such as diphenylphosphine oxide (Ph₂P(O)H).[3][4] This reaction can be catalyzed by either palladium or nickel complexes.[3][5]

Issue: Low or No Conversion of Starting Material

Low conversion is one of the most common issues in Hirao cross-coupling. The root cause often lies with the catalyst's activity, the choice of base, or the reaction parameters.

-

Possible Cause 1: Inactive Catalyst

-

Scientific Rationale: The catalytic cycle for both palladium and nickel relies on the generation of an active M(0) species (where M = Pd or Ni).[3] This species undergoes oxidative addition with the aryl halide, which is often the rate-determining step. If the M(0) catalyst is not generated efficiently from the precatalyst (e.g., Pd(OAc)₂) or is deactivated by oxygen, the cycle will not proceed.

-

Troubleshooting Steps:

-

Ensure Inert Atmosphere: Both Pd(0) and Ni(0) are sensitive to oxygen. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction. Use degassed solvents.

-

Verify Precatalyst Quality: Palladium and nickel salts can degrade over time. Use a freshly opened bottle or a trusted source of the precatalyst.

-

Choice of Ligand: Electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[4] For challenging substrates like aryl chlorides, a more sophisticated ligand than a simple triphenylphosphine may be required.

-

In Situ Reduction: The P-H compound itself can act as a reducing agent for the Pd(II) or Ni(II) precatalyst to generate the active M(0) species.[4] Ensure the stoichiometry is correct to account for this.

-

-

-

Possible Cause 2: Inappropriate Base or Solvent

-

Scientific Rationale: The base is crucial for deprotonating the secondary phosphine oxide, forming the active phosphide nucleophile. The strength and solubility of the base can significantly impact the reaction rate.

-

Troubleshooting Steps:

-

Base Screening: If a common base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is ineffective, consider screening stronger bases such as cesium carbonate (Cs₂CO₃) or an alkoxide. Cs₂CO₃ is often effective in nickel-catalyzed C-O/P-H cross-couplings.[6]

-

Solvent Choice: The solvent affects the solubility of the reagents and the stability of the catalytic species. Polar aprotic solvents like DMF, DMA, or toluene are commonly used.[6] If solubility is an issue, a solvent screen is recommended.

-

-

-

Possible Cause 3: Insufficient Thermal Energy

-